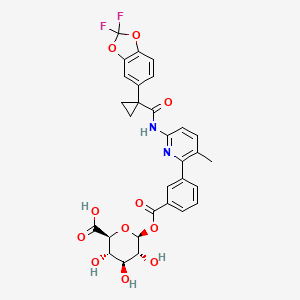
hesperitin-7-O-beta-D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hesperetin-7-O-beta-D-glucoside is a flavonoid glycoside derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its potential health benefits and is used in various scientific research applications. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener with significant commercial value .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hesperetin-7-O-beta-D-glucoside can be synthesized using an immobilized enzyme catalysis platform. This involves the use of immobilized rhamnosidase on Fe3O4@graphene oxide to hydrolyze a soluble hesperidin-Cu(II) complex into hesperetin-7-O-beta-D-glucoside-Cu(II). Ammonium hydroxide is then used as a ligand dissociation agent to obtain pure hesperetin-7-O-beta-D-glucoside .
Industrial Production Methods
The industrial production of hesperetin-7-O-beta-D-glucoside typically involves the use of biocatalysis techniques. The process is optimized for enzyme activity at different pH levels and temperatures, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Hesperetin-7-O-beta-D-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by enzymes or chemical oxidants.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: This includes nucleophilic substitution reactions where the glucoside moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is frequently used as a reducing agent.
Substitution: Nucleophilic reagents such as sodium methoxide are used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of hesperetin-7-O-beta-D-glucoside, which can be used for further chemical modifications or applications in different fields .
Wissenschaftliche Forschungsanwendungen
Hesperetin-7-O-beta-D-glucoside has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to modulate biological pathways.
Medicine: Investigated for its vasodilatory effects and potential to improve endothelial function.
Industry: Utilized in the production of sweeteners and other food additives.
Wirkmechanismus
The mechanism of action of hesperetin-7-O-beta-D-glucoside involves its interaction with various molecular targets and pathways. One possible mechanism is the promotion of nitric oxide production, which relaxes blood vessels and improves blood flow. This vasodilatory effect is mediated through the activation of nervous system thermal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hesperetin: The aglycone form of hesperetin-7-O-beta-D-glucoside.
Naringenin: Another flavonoid with similar antioxidant properties.
Eriodictyol: A flavonoid with comparable biological activities.
Uniqueness
Hesperetin-7-O-beta-D-glucoside is unique due to its high water solubility and stability, which makes it more suitable for various applications compared to its aglycone form, hesperetin .
Eigenschaften
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15?,17-,19-,20+,21-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSYMQORONDIDD-KTTVMXGCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B8199024.png)
![5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide](/img/structure/B8199037.png)
![1-[5-Tert-butyl-2-(3-cyanophenyl)pyrazol-3-yl]-3-(3-methyl-4-pyridin-4-yloxyphenyl)urea](/img/structure/B8199043.png)

![3-(1-ethylpiperidin-4-yl)oxy-5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaene-4-carbonitrile](/img/structure/B8199056.png)





![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(1R,2R,3S,4R,5R)-3,4-diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B8199115.png)


![2-[2,3,6-Trideuterio-5-fluoro-4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]propanoic acid](/img/structure/B8199126.png)
